![molecular formula C17H18N2O5 B5752334 N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as AOEPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The purpose of
Mechanism of Action
The mechanism of action of AOEPA is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. AOEPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. AOEPA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
AOEPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). AOEPA has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, AOEPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the advantages of using AOEPA in lab experiments is its high potency and specificity. AOEPA has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using AOEPA in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain media. In addition, AOEPA can be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of AOEPA. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. AOEPA has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. AOEPA has been shown to enhance the effects of certain chemotherapeutic agents and may be able to improve the efficacy of other drugs. Finally, further research is needed to fully understand the mechanism of action of AOEPA and its potential therapeutic applications.
Synthesis Methods
The synthesis of AOEPA involves a series of chemical reactions that require specialized equipment and expertise. The most common method used to synthesize AOEPA is via the reaction of 4-(2-amino-2-oxoethoxy)phenol and 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
AOEPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. AOEPA has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-8-15(9-7-13)24-11-17(21)19-12-2-4-14(5-3-12)23-10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVDMGXQNMHLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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